2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It is used as a precursor for the synthesis of herbicides and fungicides.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The thiadiazole ring’s ability to interact with biological macromolecules is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(1,3,4-thiadiazol-2-yl)acetamide
- 2-Chloro-5-(1,3,4-thiadiazol-2-yl)thiophene
- 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to its sulfonamide group, which enhances its solubility and reactivity compared to other thiadiazole derivatives. This structural feature contributes to its diverse applications and effectiveness in various fields.
Properties
CAS No. |
5378-48-3 |
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Molecular Formula |
C8H6ClN3O2S2 |
Molecular Weight |
275.7 g/mol |
IUPAC Name |
2-chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-6-2-1-5(8-12-11-4-15-8)3-7(6)16(10,13)14/h1-4H,(H2,10,13,14) |
InChI Key |
XGSHYKDDTZWRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=CS2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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